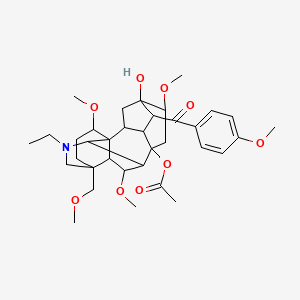

Bulleyaconitine A

Descripción

Structure

2D Structure

Propiedades

Fórmula molecular |

C35H49NO9 |

|---|---|

Peso molecular |

627.8 g/mol |

Nombre IUPAC |

[11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate |

InChI |

InChI=1S/C35H49NO9/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(45-19(2)37,27(31(35)36)29(44-7)30(32)35)25(22)26(33)28(38)20-9-11-21(41-4)12-10-20/h9-12,22-27,29-31,39H,8,13-18H2,1-7H3 |

Clave InChI |

YRECILNLFWZVRM-UHFFFAOYSA-N |

SMILES canónico |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |

Pictogramas |

Acute Toxic |

Sinónimos |

ulleyaconitine A bulleyaconitine-A |

Origen del producto |

United States |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Approaches to Conformational Behavior

The intricate structure of Bulleyaconitine A, a C19-diterpenoid alkaloid, necessitates the application of sophisticated spectroscopic methods for its thorough elucidation. These techniques are fundamental in deciphering the molecule's connectivity, stereochemistry, and ultimately, its three-dimensional conformation, which is intrinsically linked to its biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, encompassing ¹H NMR and ¹³C NMR, serves as a cornerstone for structural determination. These methods provide detailed insights into the chemical environment of each atom, enabling the mapping of molecular frameworks and the identification of functional groups nih.govacs.org. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are crucial for establishing the complete carbon-hydrogen connectivity and resolving complex stereochemical assignments acs.orgnih.govrsc.orgresearchgate.net. The characteristic features of the aconitine-type C19-diterpenoid alkaloid skeleton, including the presence of N-ethyl groups, multiple methoxy (B1213986) substituents, and ester functionalities, are typically identified through detailed analysis of these NMR spectra nih.gov.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), is indispensable for accurately determining the molecular weight and elemental composition of this compound and its derivatives nih.govacs.orgnih.gov. This data is vital for confirming the molecular formula derived from other analytical methods.

X-ray Crystallography: While not a spectroscopic technique, X-ray crystallography (SXRD) offers definitive information regarding the three-dimensional structure of molecules in the solid state nih.govrsc.orgresearchgate.net. Studies on related norditerpenoid alkaloids (NDAs) have revealed specific conformational preferences in crystal lattices, such as the "boat/chair" or "twisted-chair/twisted-chair" arrangements of fused ring systems (e.g., A/E rings) rsc.orgresearchgate.net. These solid-state structures provide a critical baseline for understanding the molecule's inherent spatial arrangement.

Spectroscopic Probes for Conformational Behavior in Solution: Understanding the dynamic behavior and conformational landscape of this compound in solution is essential for correlating structure with biological function. NMR spectroscopy remains a powerful tool for this purpose. For related NDAs, ¹H NMR has been employed to detect subtle effects, such as those arising from steric compression, which can indicate specific ring conformations in solution rsc.orgresearchgate.net. Furthermore, ¹⁵N NMR analysis can probe the electron density around nitrogen atoms, offering insights into hydrogen bonding and protonation states that influence conformational stability rsc.orgresearchgate.net. Techniques like Circular Dichroism (ECD) spectroscopy can also provide information on the chiroptical properties and preferred conformations of chiral molecules in solution acs.org.

The detailed spectroscopic data obtained for structurally similar aconitine-type alkaloids, such as crassicauline A, exemplify the depth of structural information that underpins the understanding of compounds like this compound. These data are instrumental for comparative analysis, stereochemical assignments, and inferring potential conformational preferences.

Table 1: Representative Spectroscopic Data for a Related Aconitine-Type Alkaloid (Crassicauline A)

| Spectroscopic Method | Parameter | Value(s) | Interpretation / Notes |

| ¹H NMR (400 MHz, CDCl₃) | N-Et CH₃ | δ 1.05 (3H, t, J=7.38 Hz) | Ethyl group methyl signal |

| N-Et CH₂ | δ 2.49, 2.54 (each 1H, m) | Ethyl group methylene (B1212753) signal | |

| OMe (x4) | δ 3.12, 3.23, 3.26, 3.29 (each 3H, s) | Four methoxy groups | |

| Ar-OMe | δ 3.84 (3H, s) | Aromatic methoxy group | |

| =CH (x2) | δ 5.80, 6.03 (each 1H, d, J=9.9 Hz) | Disubstituted double bond protons | |

| Ar-H (x2) | δ 6.89 (2H, AA'BB' system) | Para-substituted aromatic protons | |

| Ar-H (x2) | δ 7.98 (2H, AA'BB' system) | Para-substituted aromatic protons | |

| ¹³C NMR (100 MHz, CDCl₃) | N-Et CH₃ | δ 13.3 (q) | Methyl carbon of ethyl group |

| N-Et CH₂ | δ 49.2 (t) | Methylene carbon of ethyl group | |

| OMe (x4) | δ 49.1, 56.2, 57.8, 59.2 (each q) | Carbons of four methoxy groups | |

| Ar-OMe | δ 55.4 (q) | Carbon of aromatic methoxy group | |

| C=O (ester) | δ 167.3 (s) | Ester carbonyl carbon | |

| Aromatic C (para-substituted) | δ 113.5 (d, 2C), 122.7 (s), 131.9 (d, 2C), 163.4 (s) | Aromatic ring carbons | |

| HR-ESI-MS | [M+H]⁺ | m/z 584.3203 (calcd. 584.3218) | Molecular formula C₃₃H₄₅NO₈ |

Note: The data presented in this table is for crassicauline A, a related aconitine-type diterpenoid alkaloid, to illustrate the typical detailed spectroscopic information obtained for this class of compounds, which informs the structural understanding of this compound.

Compound Names Mentioned:

this compound

Crassicauline A

Methyllycaconitine

Deoxyaconitine

Tianshanitine B

Sinomontanine N

Weisaconitine

Puberanidine

Artecorine

Sepaconitine

Ranaconitine

Septephine

6-O-benzoylheteratisine

Tadzhaconine

Guanfu-base A

Aconine

Spiramide

Argentatin C

25-Dehydroxy-25-methoxyargentatin C

24-epi-argentatin C

XEN907

TC-N1752

A-803467

Z944

Cinnazarine

PD173212

Mibefradil

Otilonium bromide

Pimozide

ICA121431

XPC-7724

XPC-5462

Flecainide

Morphine

Methadone

Propafenone hydrochloride

Lidocaine hydrochloride

TTX (Pufferfish toxin)

Saxitoxin

Biosynthetic Pathways and Precursor Investigations

General Terpenoid Biosynthesis Pathways Relevant to Diterpenoid Alkaloids

The biosynthesis of all terpenoids, including the diterpenoid alkaloid precursors to Bulleyaconitine A, relies on the production of two five-carbon isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comwikipedia.org Plants utilize two distinct pathways to generate these essential precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comresearchgate.net

Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The MVA and MEP pathways are compartmentalized within the plant cell. researchgate.net The MVA pathway operates in the cytosol, while the MEP pathway is located in the plastids. plos.orgethz.ch

Mevalonate (MVA) Pathway: This pathway starts with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.com HMG-CoA is then reduced to mevalonic acid by the enzyme HMG-CoA reductase, a key rate-limiting step. plos.org Subsequent phosphorylation and decarboxylation steps convert mevalonic acid into IPP. mdpi.com The MVA pathway is generally responsible for producing precursors for sesquiterpenes and triterpenes. researchgate.netplos.org

Methylerythritol Phosphate (MEP) Pathway: This pathway, also known as the non-mevalonate pathway, begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (GAP). researchgate.net The first committed step is catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS). plos.org Through a series of enzymatic reactions, the initial product is converted to IPP and DMAPP. researchgate.net The MEP pathway is the primary source of precursors for monoterpenes, diterpenes (like the precursors to this compound), and tetraterpenes (carotenoids). researchgate.netplos.org

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Roles

IPP and its isomer DMAPP are the universal five-carbon building blocks for all terpenoids. mdpi.comwikipedia.org The enzyme isopentenyl pyrophosphate isomerase (IPPI) catalyzes the reversible conversion between IPP and DMAPP, balancing their cellular pools for downstream synthesis. mdpi.commdpi.com

These precursor molecules are sequentially condensed in head-to-tail additions to create prenyl diphosphates of varying lengths. researchgate.net For diterpenoid alkaloid biosynthesis, one molecule of DMAPP is condensed with three molecules of IPP by the enzyme geranylgeranyl pyrophosphate synthase (GGPPS) to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). rsc.orgmdpi.com

Proposed Biosynthetic Route to this compound

The biosynthesis of C19-diterpenoid alkaloids like this compound is a multi-stage process that begins with the cyclization of GGPP and involves a series of complex enzymatic modifications. The core carbon skeleton is first assembled, followed by the incorporation of a nitrogen atom and extensive oxidative decorations.

Key Enzymatic Transformations and Intermediates (e.g., ent-kaurane, ent-atisane types)

The journey from the linear GGPP to the intricate structure of this compound involves several critical intermediates and enzyme classes.

Cyclization of GGPP: The biosynthesis begins with the cyclization of GGPP. A class II diterpene synthase, specifically a copalyl-diphosphate synthase (CPS), catalyzes the conversion of GGPP to an intermediate, ent-copalyl diphosphate (B83284) (ent-CPP). rsc.orgnih.gov

Formation of Diterpene Skeletons: Subsequently, a class I diterpene synthase, a kaurene synthase-like (KSL) enzyme, acts on ent-CPP to form the foundational tetracyclic diterpene skeletons. nih.gov The two key precursors for C19-diterpenoid alkaloids are the ent-kaurane and ent-atisane skeletons. rsc.orgmdpi.com

ent-Kaurene (B36324): Formed by the action of ent-kaurene synthase. This skeleton leads to the veatchine- and napelline-type alkaloids. rsc.org

ent-Atisane (or ent-Atiserene): Formed by ent-atisane synthase. This skeleton is the precursor to atisine- and denudatine-type alkaloids, which are considered crucial intermediates on the path to aconitine-type alkaloids like this compound. rsc.orgnih.gov

Incorporation of Nitrogen and Rearrangements: The diterpene skeleton undergoes amination, with L-serine proposed as a likely nitrogen donor. mdpi.com This step transforms the diterpenoid into a diterpenoid alkaloid. The resulting atisine-type alkaloids can then undergo further skeletal rearrangements. For instance, the formation of a C7-C20 bond in an atisine-type structure leads to the denudatine-type C20-diterpenoid alkaloids. rsc.org These denudatine- and napelline-type alkaloids are widely distributed in Aconitum species and are believed to be precursors for the highly complex C19 aconitine-type alkaloids. rsc.org

Oxidative Modifications: A multitude of cytochrome P450 monooxygenases (CYP450s), dioxygenases, and other enzymes like methyltransferases and acyltransferases catalyze extensive oxidative modifications of the alkaloid core. nih.govfrontiersin.org These reactions add the various hydroxyl, methoxy (B1213986), and ester groups that characterize the final structure of this compound and contribute to its biological activity. rsc.org

| Step | Precursor | Enzyme(s) | Product(s) | Significance |

| 1 | Geranylgeranyl pyrophosphate (GGPP) | Copalyl-diphosphate synthase (CPS) | ent-Copalyl diphosphate (ent-CPP) | First cyclization step, common to many diterpenoids. nih.gov |

| 2 | ent-Copalyl diphosphate (ent-CPP) | ent-Kaurene synthase-like (KSL) | ent-kaurane, ent-atisane | Formation of the core tetracyclic diterpene skeletons. rsc.orgnih.gov |

| 3 | ent-atisane type diterpene | Aminotransferase | Atisine-type alkaloid | Incorporation of nitrogen to form the alkaloid backbone. rsc.orgrsc.org |

| 4 | Atisine-type alkaloid | Oxidoreductases (e.g., CYP450s) | Denudatine-type alkaloid | Skeletal rearrangement leading to key C19 alkaloid precursors. rsc.org |

| 5 | Denudatine/Napelline-type alkaloids | CYP450s, Acyltransferases, etc. | This compound | Late-stage functionalization and decoration of the scaffold. nih.govfrontiersin.org |

Genetic and Transcriptomic Approaches to Elucidate Biosynthetic Enzymes

Identifying the specific genes and enzymes responsible for the complex biosynthesis of this compound in Aconitum species has been a significant challenge. Modern "-omics" technologies have become crucial tools in this endeavor.

Transcriptome Analysis: Researchers have utilized transcriptome sequencing (RNA-seq) on various tissues of Aconitum species, such as A. carmichaelii and A. pendulum, to create comprehensive libraries of expressed genes. nih.govfrontiersin.org By comparing gene expression profiles in tissues with high and low alkaloid accumulation, scientists can identify candidate genes involved in the biosynthetic pathway. frontiersin.org This approach has successfully identified numerous putative terpene synthases (TPS), cytochrome P450s (CYP450s), and BAHD acyltransferases potentially involved in diterpenoid alkaloid synthesis. nih.govnih.govfrontiersin.org

Functional Genomics: Following the identification of candidate genes from transcriptomic data, their functions are validated through in vitro and in vivo experiments. For example, candidate TPS genes from A. carmichaelii were expressed in engineered E. coli or yeast, and enzyme assays confirmed their ability to produce intermediates like ent-copalyl diphosphate, ent-kaurene, and ent-atiserene. nih.gov

Metabolite-Transcript Co-expression Analysis: Integrated analyses correlating metabolite profiles (metabolomics) with gene expression data (transcriptomics) across different plant tissues or developmental stages have proven powerful. frontiersin.org In a study on A. pendulum, this approach revealed significant correlations between the accumulation of specific diterpenoid alkaloids and the expression levels of certain enzyme genes, strongly suggesting their roles in the pathway. For instance, specific ApCYP and ApBAHD genes were positively correlated with the accumulation of aconitine-type alkaloids. frontiersin.org

These studies are progressively assembling a more complete picture of the genetic and enzymatic machinery that Aconitum plants use to construct this compound and related alkaloids. nih.gov

Chemoenzymatic Synthesis of Biosynthetic Intermediates

The total chemical synthesis of complex natural products like this compound is often long and low-yielding. pku.edu.cn Chemoenzymatic synthesis, which combines the strengths of traditional chemical synthesis with the high selectivity of biocatalysis, offers a promising alternative for producing biosynthetic intermediates or analogues. rsc.org

While specific chemoenzymatic synthesis of this compound itself is not widely reported, the principles have been applied to related diterpenoids and other alkaloids. rsc.orgmdpi.com Key strategies relevant to this field include:

Enzymatic C-H Oxidation: A significant challenge in chemical synthesis is the selective oxidation of specific carbon-hydrogen bonds on a complex scaffold. rsc.org Engineered enzymes, particularly cytochrome P450s, can achieve this with remarkable regio- and stereoselectivity. For example, an engineered P450 was used for the late-stage C-H oxidation in the synthesis of the norditerpenoid alkaloid nigelladine A. mdpi.com This approach could theoretically be applied to introduce hydroxyl groups at specific positions on an ent-atisane or denudatine core.

Biocatalytic Skeleton Construction: Engineered microorganisms like E. coli can be programmed with genes for terpene cyclases to produce complex diterpene skeletons from simple precursors. nih.govresearchgate.net For instance, an engineered E. coli strain was used to produce deoxyconidiogenol, a tetracyclic diterpene, which was then chemically modified in later steps. nih.gov This strategy could be adapted to produce key intermediates like ent-atiserene, providing a starting point for chemical or further enzymatic elaboration towards this compound precursors.

Kinetic Resolution: Enzymes, particularly lipases, can be used to resolve racemic mixtures of synthetic intermediates, providing enantiomerically pure compounds for subsequent steps. rsc.org

These chemoenzymatic approaches hold potential for the efficient and scalable production of valuable diterpenoid alkaloid intermediates, facilitating further research into their synthesis and biological activities. rsc.org

Synthetic Chemistry of Bulleyaconitine a and Its Analogs

Total Synthesis Strategies for Bulleyaconitine A Scaffold

The total synthesis of aconitine-type alkaloids like this compound is a significant endeavor in organic chemistry due to their structural complexity, which includes a dense array of stereocenters and functional groups on a rigid, polycyclic skeleton. frontiersin.orgnumberanalytics.com

Retrosynthetic analysis is the standard strategy for planning the synthesis of complex molecules. For a C19-diterpenoid alkaloid, this involves conceptually deconstructing the target molecule's complex hexacyclic (ABCDEF-ring) framework into simpler, achievable precursors. frontiersin.org A common approach for these intricate structures is a convergent or fragment-coupling strategy, where different complex parts of the molecule are synthesized independently before being joined together in the later stages.

Modern strategies often employ a divergent approach. researchgate.netbeilstein-journals.org This method focuses on creating a common intermediate scaffold that can serve as a branching point to synthesize a variety of related natural products. beilstein-journals.org This not only improves the efficiency of chemical synthesis but also allows for the generation of diverse molecular libraries for further study. researchgate.net The core challenge lies in designing a synthetic route that can effectively build the highly congested and sterically hindered core of the alkaloid.

The construction of the this compound scaffold necessitates the development of highly selective chemical reactions that can form key carbon-carbon and carbon-heteroatom bonds with precise control over the three-dimensional arrangement of atoms (stereoselectivity). The synthesis of related C19 diterpenoid alkaloids highlights the types of transformations required. For instance, the Reisman group's synthesis of (−)-talatisamine showcased a 1,2-addition/semipinacol rearrangement sequence to couple two complex fragments and construct a critical quaternary carbon center. researchgate.net It also featured an intramolecular aziridination and a radical cyclization to assemble the final pentacyclic skeleton. researchgate.net Such strategies are crucial for overcoming the steric hindrance and achieving the correct stereochemistry inherent in the compact cage-like structure of aconitine-type alkaloids.

Significant progress in the synthesis of complex natural products has been driven by methodological advancements. A notable example is the "two-phase" approach developed by the Baran group in 2009, which provided an innovative strategy for synthesizing highly oxidized terpenes and has since inspired numerous developments in the field. researchgate.net In recent years, divergent total synthesis has emerged as a powerful strategy, enabling the synthesis of multiple C19 diterpenoid alkaloids from a single, common intermediate. researchgate.netbeilstein-journals.org These modern methods often harness radical-based chemical transformations, which open up new retrosynthetic disconnections and provide more efficient routes to the target molecules compared to traditional ionic approaches. beilstein-journals.org

Semi-synthetic Approaches and Derivatization for Research

Semi-synthesis, which uses the naturally isolated compound as a starting material for chemical modifications, is a vital tool for exploring the structure-activity relationships (SAR) of this compound and developing new research compounds. nih.govnumberanalytics.com

Chemical and pharmacological studies have identified the ester groups on the this compound scaffold as key determinants of its biological activity. nih.govacs.org Specifically, the ester at the C14 position is strongly associated with analgesic activity, while the C8-ester is linked to anti-inflammatory effects. nih.govacs.org

A common semi-synthetic strategy involves the complete hydrolysis of the ester groups on natural this compound using a base like sodium hydroxide (B78521) to yield the parent polyol precursor. nih.gov This precursor can then be selectively re-esterified at specific positions. One study designed and synthesized 31 new non-natural C19-diterpenoid alkaloids from this compound. nih.gov This involved creating a series of monoesters by introducing various alkyl, cycloalkyl, phenyl, and heteroaromatic groups at the C14 position. nih.govacs.org The goal was to develop non-addictive analgesics with potentially lower toxicity. nih.govresearchgate.net

The results of these modifications on analgesic activity, as measured by the hot plate test in mice, are summarized below.

| Compound | C14-Substituent | Analgesic Activity (% Increased Pain Threshold at 30 min) | Notes |

|---|---|---|---|

| This compound (BLA) | Veratroyl | >100% | Positive Control |

| 2d | Cyclopentylformate | >100% | Good analgesic activity with long duration. nih.gov |

| 2j | 3-Fluorobenzoate | >100% | Moderate analgesic effect. nih.gov |

| 2k | 4-Fluorobenzoate | >100% | Strong analgesic activity. nih.gov |

| 2m | 2-Chlorobenzoate | >100% | Strong analgesic activity. nih.gov |

| 2t | Furan-2-carboxylate | >100% | Good analgesic activity. nih.gov |

| 2w | 5'-Chlorothiophene-2'-carboxylate | 182.35% | Showed the best analgesic activity and longest duration in the series. nih.govacs.org |

| 4a (Diester from 2w) | C14: 5'-Chlorothiophene-2'-carboxylate, C8: Acetyl | Lower than 2w | Poorer activity than the monoester parent compound 2w. nih.govacs.org |

| 4b (Triester from 2w) | C14: 5'-Chlorothiophene-2'-carboxylate, C8/C13: Acetyl | Lower than 2w | Poorer activity than the monoester parent compound 2w. nih.govacs.org |

Interestingly, while it was generally reported that diester and triester diterpenoid alkaloids have stronger analgesic activities, in this specific series, the diester (4a) and triester (4b) derivatives of the most potent monoester (2w) showed poorer analgesic effects. nih.govacs.org This highlights the complexity of the structure-activity relationship for this compound and the value of continued synthetic exploration. acs.org

To investigate the metabolism, distribution, and mechanism of action of complex molecules like this compound, researchers synthesize analogs containing isotopic labels. The most common approach is deuteration, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H), a stable, heavy isotope of hydrogen.

These labeled compounds are chemically identical to the parent drug but have a higher mass, which allows them to be distinguished and quantified by mass spectrometry. This technique is invaluable for pharmacokinetic studies, tracing how the drug and its metabolites are processed in the body. For instance, a method for preparing deuterium-labeled aconitine (B1665448) and mesaconitine (B191843) has been reported, which were then used as internal standards for the accurate analysis of these alkaloids in body fluids. ug.edu.gh This same principle is applied to create labeled analogs of this compound to support mechanistic and metabolic research.

Exploration of this compound Mimics and Hybrid Structures

The significant analgesic properties of this compound (BLA), coupled with its inherent toxicity, have spurred considerable research into the development of safer and more effective analogs. nih.gov This exploration has primarily focused on two strategic avenues: the creation of BLA mimics through semi-synthesis and the generation of hybrid molecules that combine the BLA scaffold with other pharmacophores. researchgate.net

This compound Mimics

A primary strategy to develop BLA mimics involves the chemical modification of the parent molecule to explore structure-activity relationships (SAR) and identify derivatives with improved therapeutic indices. nih.gov Research has shown that the ester groups at the C8 and C14 positions of the C19-diterpenoid alkaloid skeleton are crucial for both analgesic activity and toxicity. Current time information in Bangalore, IN. In particular, the C14-ester group is strongly associated with analgesic effects. nih.gov

In one extensive study, a series of 31 new BLA derivatives were synthesized to investigate the impact of modifications, primarily at the C14 position, on analgesic activity. nih.govacs.org The general synthetic approach involved the initial hydrolysis of all ester groups from BLA to yield a core precursor. nih.gov This precursor was then re-esterified at the C14 position with a variety of acyl chlorides, including those containing alkyl, cycloalkyl, phenyl, and heteroaromatic moieties. nih.gov

The analgesic effects of these synthesized mimics were evaluated using a hot plate analgesia test in mice. nih.gov Several of the novel compounds demonstrated significant analgesic activity, with some even surpassing the efficacy and duration of action of the parent compound, this compound. nih.gov

Table 1: Analgesic Activity of Selected this compound Mimics

| Compound | Substituent at C14 | Peak Analgesic Effect (% Increase in Pain Threshold) |

|---|---|---|

| 2d | Cyclopentylformate | >100% |

| 2j | 2-Furoate | >100% |

| 2k | 2-Thiophenecarboxylate | >100% |

| 2m | 3-Thiophenecarboxylate | >100% |

| 2t | 4-Chlorobenzoate | >100% |

| 2w | 5'-chlorothiophene-2'-carboxylate | 182.35% |

Data sourced from Zhang et al., 2020. nih.govacs.org

Of the synthesized compounds, derivative 2w , which features a 5'-chlorothiophene-2'-carboxylate group at the C14 position, exhibited the most potent and longest-lasting analgesic effect. nih.gov Its pain threshold reached 182.35% at 30 minutes post-administration and remained significantly elevated even at 60 minutes. nih.govacs.org These findings underscore the potential of modifying the C14 ester group with heteroaromatic rings to enhance analgesic properties. nih.gov

This compound Hybrid Structures

A more recent and innovative approach in the quest for novel analgesics is the development of hybrid molecules. researchgate.net This strategy, known as molecular hybridization, involves covalently linking two or more distinct pharmacophores to create a single molecule with a potentially synergistic or improved biological profile. researchgate.net

In the context of this compound, researchers have explored the synthesis of hybrid compounds that combine the diterpenoid alkaloid scaffold with non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The rationale behind this approach is to merge the potent analgesic activity of BLA with the well-established anti-inflammatory properties of NSAIDs, potentially leading to dual-action therapeutics with enhanced efficacy for inflammatory pain. researchgate.net

One study detailed the design and synthesis of a series of hybrids by linking the anti-inflammatory active skeletons of diterpenoid alkaloids, including this compound, with classical NSAIDs. researchgate.net This molecular hybridization aims to create new lead compounds for the treatment of inflammation-related conditions. researchgate.net

Table 2: Examples of Diterpenoid Alkaloid-NSAID Hybrids

| Diterpenoid Alkaloid Core | NSAID Moiety |

|---|---|

| Lappaconitine (B608462) | Ibuprofen |

| Aconorine | Naproxen |

| This compound | Aspirin |

Examples based on the molecular hybridization strategy described by Guo et al., 2023. researchgate.net

While specific data on the biological activity of the this compound-NSAID hybrids are part of ongoing research, the broader study on related diterpenoid alkaloid hybrids has shown promise. researchgate.net For instance, a lappaconitine derivative hybridized with an NSAID demonstrated potent inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in vitro and significant anti-inflammatory effects in vivo. researchgate.net This suggests that the molecular hybridization strategy is a viable and promising avenue for developing novel anti-inflammatory and analgesic agents derived from this compound. researchgate.net

Molecular and Cellular Mechanism of Action Studies

Interaction with Voltage-Gated Sodium Channels (VGSCs)

Bulleyaconitine A exerts its primary analgesic effects by modulating the function of VGSCs, which are critical for the generation and propagation of action potentials in neurons biosynth.comtandfonline.com. VGSCs are transmembrane proteins that control the influx of sodium ions into cells, thereby regulating neuronal excitability frontiersin.org.

Specificity for Nav Subtypes (e.g., Nav1.3, Nav1.7, Nav1.8)

Studies indicate that this compound exhibits a preference for certain subtypes of voltage-gated sodium channels, particularly those that are tetrodotoxin-sensitive (TTX-S) researchgate.netnih.govnih.govnih.gov. Research has demonstrated that BLA is more potent in blocking Nav1.3 and Nav1.7 subtypes compared to Nav1.8 nih.govnih.gov. While BLA is generally considered non-selective among TTX-S channels, its pronounced effects on Nav1.3 and Nav1.7 are thought to contribute significantly to its antineuropathic pain effects nih.govnih.govnih.gov. Specifically, BLA has been shown to preferably block TTX-S Nav channels in dorsal root ganglion (DRG) neurons of neuropathic rats researchgate.net.

Binding Site Characterization (e.g., Neurotoxin Receptor Site 2)

This compound is classified as a site-2 neurotoxin, a group of lipid-soluble compounds that interact with VGSCs lktlabs.comnih.gov. Structural studies using cryo-electron microscopy (cryo-EM) have revealed that BLA binds to a specific site on the NaV1.3 channel, located around the domain I-II fenestration nih.govebi.ac.ukpdbj.orgnih.gov. This binding site is characterized as the neurotoxin receptor site 2 lktlabs.comnih.govpdbj.org. The precise location of BLA binding within the channel structure helps elucidate how it modulates channel function nih.govebi.ac.ukpdbj.org.

Electrophysiological Modulations: Use-Dependence and Gating Alterations

A key characteristic of this compound's interaction with VGSCs is its use-dependent blockade tandfonline.comfrontiersin.orgresearchgate.netnih.govnih.govlktlabs.comnih.govnih.gov. This means that BLA's inhibitory effect on sodium currents increases with repetitive channel opening and closing cycles. BLA reversibly reduces peak sodium currents by over 90% during repetitive stimulation tandfonline.comlktlabs.com. Furthermore, BLA has been observed to reduce the peak amplitude of sodium currents while simultaneously improving the channel's open probability nih.govebi.ac.ukpdbj.org. It also facilitates the inactivation of Nav channels across various subtypes nih.govnih.gov. These modulations collectively contribute to a decrease in neuronal excitability and the inhibition of ectopic discharges, which are implicated in neuropathic pain researchgate.netnih.gov.

Patch-Clamp Techniques in Heterologous Expression Systems and Primary Neurons

The detailed understanding of this compound's interaction with VGSCs has been largely derived from electrophysiological studies employing patch-clamp techniques. These experiments are conducted in both primary neurons, such as dorsal root ganglion (DRG) neurons, and heterologous expression systems, like HEK293T cells, which express specific Nav channel subtypes nih.govnih.govnih.govnih.govpdbj.orgnih.govresearchgate.netharvard.edu. These methods allow researchers to precisely measure and analyze the effects of BLA on ion channel currents and gating properties under controlled conditions.

Intracellular Signaling Pathways Affected by this compound

Beyond its direct interaction with ion channels, this compound also influences intracellular signaling pathways that play a role in neuronal function and pain modulation.

Modulation of Protein Kinase C (PKC) Activity

This compound has been shown to modulate the activity of Protein Kinase C (PKC) researchgate.netnih.govresearchgate.netnih.govphysiology.org. Specifically, BLA is proposed to inhibit TTX-S Nav channels through the inhibition of PKC researchgate.netnih.govresearchgate.net. In neuropathic conditions, where PKC activity and VGSCs are upregulated in DRG neurons, BLA's effect is enhanced researchgate.net. Furthermore, BLA has been found to potently depress the activity of PKC gamma (PKCγ), a kinase critically involved in both neuropathic pain and the development of morphine tolerance nih.gov. This modulation of PKC activity by BLA is considered a significant aspect of its mechanism of action in pain relief researchgate.netnih.govresearchgate.netnih.gov.

Compound Name List

| Compound Name |

| This compound (BLA) |

| Protein Kinase C (PKC) |

| Nav1.3 |

| Nav1.7 |

| Nav1.8 |

| Tetrodotoxin (TTX) |

Data Table: IC50 Values of this compound on Nav Channel Subtypes

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for different states of Nav channel subtypes, as determined in cell lines.

| Nav Subtype | Channel State | IC50 Value |

| Nav1.3 | Resting | 995.6 ± 139.1 nM |

| Nav1.3 | Inactivated | 20.3 ± 3.4 pM |

| Nav1.7 | Resting | 125.7 ± 18.6 nM |

| Nav1.7 | Inactivated | 132.9 ± 25.5 pM |

| Nav1.8 | Resting | 151.2 ± 15.4 μM |

| Nav1.8 | Inactivated | 18.0 ± 2.5 μM |

Data sourced from nih.gov. Values are presented as mean ± standard deviation.

Structure Activity Relationship Sar and Structural Biology Research

Correlating Structural Features with Molecular Interactions

Understanding how specific structural motifs within Bulleyaconitine A contribute to its interaction with biological targets is fundamental to its study. Key functional groups and structural elements have been identified as critical determinants of its activity.

The presence and nature of ester groups at specific positions, along with the tertiary amine in the A-ring, are paramount for the analgesic activity of this compound and related diterpenoid alkaloids.

Ester Groups: SAR studies consistently highlight the importance of ester substituents at the C8 and C14 positions for analgesic activity mdpi.comresearchgate.netnih.govacs.org. Specifically, an acetoxyl or ethoxyl group at C8 and an aromatic ester (such as benzoyl or anisoyl) at C14 are considered essential for the potent analgesic effects observed in C19-diterpenoid alkaloids mdpi.comresearchgate.net. However, these ester groups are also implicated in the compound's toxicity nih.gov. Modifications or the absence of these ester functionalities can lead to a reduction or loss of analgesic activity mdpi.comresearchgate.net.

A-ring Tertiary Amine: The tertiary amine located within the A-ring is indispensable for the manifestation of analgesic activity mdpi.comresearchgate.netnih.gov. Any alteration to this amine, such as its conversion to an amide or the removal of its ethyl substituent (N-deethyl), results in a significant diminution of the compound's efficacy nih.gov.

| Structural Feature | Position | Role in Analgesic Activity | Reference(s) |

| Tertiary Amine | A-ring | Essential for analgesic activity; modifications diminish efficacy. | mdpi.comresearchgate.netnih.gov |

| Ester Group | C8 | Acetoxyl or ethoxyl group is necessary for analgesic activity. | mdpi.comresearchgate.net |

| Ester Group | C14 | Aromatic ester (e.g., benzoyl, anisoyl) is necessary for analgesic activity. | mdpi.comresearchgate.net |

| Ester Groups (in general) | C8 & C14 | Diester diterpenoid alkaloids with ester groups at both C8 and C14 exhibit the strongest analgesic activities; however, they are also associated with toxicity. | nih.govacs.org |

Beyond the ester groups and tertiary amine, other structural aspects, such as ring saturation and the presence of various substituents, also play a role in modulating this compound's activity.

Ring Saturation: The saturation state of the D-ring is a critical determinant for analgesic activity researchgate.netnih.gov.

Hydroxylation and Other Substitutions: Hydroxyl groups at C3 or C5 positions may support analgesic effects, whereas methylation of a hydroxyl group at C1 can decrease potency researchgate.net. Hydroxylation at C15 is suggested to be a potential bioactivation pathway mdpi.com. Modifications at other positions, such as C1, C6, and C15, can also influence activity mdpi.com.

To further elucidate the SAR of this compound and to develop analogues with improved efficacy and reduced toxicity, numerous synthetic efforts have been undertaken. These studies involve creating a range of derivatives by modifying the parent molecule.

Analogue Synthesis: Thirty-one new non-natural C19-diterpenoid alkaloids were synthesized starting from this compound with the aim of developing nonaddictive analgesics with lower toxicity acs.orgnih.gov. Among these, compound 2w, featuring a 5′-chlorothiophene-2′-carboxylate at the C14 position, demonstrated superior analgesic activity and a longer duration of effect compared to the parent compound and the positive control acs.orgnih.gov.

Molecular Hybridization: Strategies involving molecular hybridization, such as combining this compound's active skeleton with non-steroidal anti-inflammatory drugs (NSAIDs), have also been explored to enhance anti-inflammatory activity while mitigating toxicity researchgate.net.

Analytical Methodologies for Bulleyaconitine a in Research Contexts

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are indispensable for separating BLA from complex mixtures and accurately determining its concentration. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the primary techniques utilized for these purposes. patsnap.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of Bulleyaconitine A in research settings. patsnap.comresearchgate.net This method separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase that flows through it. patsnap.com For BLA analysis, reversed-phase columns, such as C18, are commonly used. tandfonline.comnih.govnih.gov

Various detection methods can be coupled with HPLC to identify and quantify BLA. UV detection is a common approach, where the absorbance of the eluting compound is measured at a specific wavelength. researchgate.netnih.gov For Aconitum alkaloids, including BLA, a wavelength of around 235 nm or 240 nm is often employed. researchgate.netnih.gov The concentration of BLA in a sample can be determined by comparing its peak area in the chromatogram to a calibration curve generated from standards of known concentrations. specificpolymers.com This makes HPLC a reliable method for quantifying BLA in various research samples. researchgate.net

The precision and accuracy of HPLC methods are validated through parameters like linearity, precision, accuracy, and recovery to ensure the reliability of the results. nih.gov For instance, a developed HPLC method for related Aconitum alkaloids showed good linearity over a specific concentration range with high correlation coefficients. nih.gov

| Parameter | Description | Typical Application for this compound |

|---|---|---|

| Stationary Phase | The solid material in the column that separates the analytes. | C18 reversed-phase columns are frequently used. tandfonline.comnih.govnih.gov |

| Mobile Phase | The solvent that moves the sample through the column. | A gradient mixture of acetonitrile (B52724) and a buffer like ammonium (B1175870) bicarbonate or formic acid in water is common. researchgate.nettandfonline.comnih.gov |

| Detection Method | The means by which the separated compound is detected. | UV detection at approximately 235-240 nm is standard. researchgate.netnih.gov |

| Quantification | The process of measuring the concentration of the compound. | Based on peak area comparison with an external calibration curve. specificpolymers.com |

For highly sensitive and specific quantification of this compound, particularly in biological matrices like plasma and serum, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. tandfonline.comnih.govnih.gov This technique couples the superior separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry. tandfonline.comresearchgate.net

In a typical LC-MS/MS workflow for BLA, the compound is first separated on a reversed-phase column. tandfonline.comnih.gov The eluent is then introduced into the mass spectrometer, where the BLA molecules are ionized, often using electrospray ionization (ESI) in positive ion mode. tandfonline.comnih.gov The mass spectrometer then selects the protonated molecule of BLA (the precursor ion, [M+H]⁺), which for BLA is at a mass-to-charge ratio (m/z) of 644.2 or 644.4. tandfonline.comnih.gov

This precursor ion is fragmented, and a specific product ion (e.g., m/z 584.3) is monitored for quantification. tandfonline.comnih.gov This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity, allowing for the detection of BLA at very low concentrations, often in the picogram to nanogram per milliliter range. tandfonline.comnih.gov The use of an internal standard is crucial for accurate quantification, compensating for any variability during sample preparation and analysis. tandfonline.comnih.govnih.gov LC-MS/MS methods for BLA have been developed and validated with linear ranges as low as 0.02–20.0 ng/mL in rat plasma and 0.0587–11.7 ng/mL in human serum. tandfonline.comnih.govnih.gov

| Parameter | Typical Value/Method for this compound Analysis | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | tandfonline.comnih.gov |

| Precursor Ion (m/z) | 644.2 or 644.4 | tandfonline.comnih.gov |

| Product Ion (m/z) | 584.3 | tandfonline.comnih.gov |

| Linear Range in Human Serum | 0.0587–11.7 ng/ml | tandfonline.comnih.gov |

| Linear Range in Rat Plasma | 0.02–20.0 ng/mL | nih.gov |

| Sample Preparation | Protein precipitation or liquid-liquid extraction | tandfonline.comnih.gov |

Spectroscopic Methods for Research-Grade Characterization

Spectroscopic techniques are fundamental for the structural elucidation and characterization of research-grade this compound. These methods provide detailed information about the molecule's atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complex structure of organic molecules like this compound. researchgate.net While one-dimensional (1D) NMR (¹H and ¹³C) provides basic structural information, two-dimensional (2D) NMR techniques are essential for a complete and unambiguous assignment of the intricate diterpenoid alkaloid skeleton. researchgate.netnih.govacs.org

Advanced 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. numberanalytics.com

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. numberanalytics.com

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons. numberanalytics.comlibretexts.org

HMBC shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular framework and connecting different spin systems. numberanalytics.comlibretexts.org

The combination of these 2D-NMR techniques allows researchers to meticulously map out the connectivity of the atoms in BLA, confirming its complex polycyclic structure. researchgate.netcore.ac.uk This level of detailed structural analysis is vital for confirming the identity of the isolated natural product and for characterizing any synthesized derivatives. nih.govnih.govresearchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique used in the structural research of this compound. It provides information about the functional groups present in the molecule. researchgate.net When a sample is exposed to infrared radiation, specific frequencies of radiation are absorbed, corresponding to the vibrational frequencies of the chemical bonds within the molecule.

The resulting FTIR spectrum is a plot of infrared absorption versus wavenumber. For a complex molecule like this compound, the spectrum will show characteristic absorption bands corresponding to its various functional groups. These typically include:

O-H stretching from hydroxyl groups.

C-H stretching from alkyl groups.

C=O stretching from ester and ketone groups.

C-O stretching from ether and ester linkages.

C-N stretching from the amine functionality.

By analyzing the positions and intensities of these absorption bands, researchers can confirm the presence of key functional groups within the BLA structure, complementing the data obtained from NMR and mass spectrometry. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used method for determining the concentration of substances in solution, which is particularly useful for preparing samples for in vitro assays. eag.com The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. eag.com

To determine the concentration of this compound, a solution of the compound is placed in a cuvette, and UV-Vis light is passed through it. The instrument measures the amount of light absorbed at each wavelength. BLA, like other Aconitum alkaloids, exhibits a characteristic UV absorbance maximum, often around 235-240 nm. researchgate.netnih.gov

For quantitative analysis, a calibration curve is first prepared by measuring the absorbance of several standard solutions of BLA at known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. core.ac.uk While less sensitive and specific than HPLC or LC-MS/MS, UV-Vis spectroscopy is a rapid and simple technique for routine concentration measurements in research settings where high sample purity is already established. eag.com

Crystal Form Characterization in Pharmaceutical Research

The characterization of a compound's crystal form is a critical aspect of pharmaceutical research and development. The ability of a single chemical compound to exist in multiple crystalline structures, a phenomenon known as polymorphism, can significantly impact its physical and chemical properties. shimadzu.com These properties, including solubility, stability, and bioavailability, are crucial for a drug's efficacy and manufacturability. Therefore, comprehensive analysis of the crystalline form is essential. Analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools employed to investigate and characterize the solid-state properties of pharmaceutical compounds like this compound. google.comlabmanager.com

Differential Scanning Calorimetry (DSC) for Polymorphism Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. labmanager.com It is a rapid and effective method for investigating polymorphism because different crystal forms of a substance typically exhibit unique melting points, heats of fusion, and other thermal transitions. shimadzu.commdpi.com By detecting endothermic (heat-absorbing) or exothermic (heat-releasing) events, DSC can identify phase transitions, such as melting, crystallization, or solid-solid transitions between polymorphs. neliti.com

In the context of this compound, DSC has been utilized to characterize its crystalline structure. Research on a specific crystal form of this compound, designated as form E, demonstrates the application of this methodology. google.com The analysis, conducted with a heating rate of 10°C/min under a protective nitrogen atmosphere, consistently identified a distinct heat absorption peak. google.com This endothermic peak, corresponding to the melting of the crystal, was observed in a narrow range, indicating the thermal behavior of this specific polymorph. google.com

Detailed findings from different preparations of the this compound E crystal form show slight variations in the melting point, which is characteristic of polymorphic analysis. google.com

Table 1: DSC Endothermic Peaks for this compound Crystal Form E

| Preparation Method | Observed Endothermic Peak (°C) |

|---|---|

| n-butanol-water (1:1), stirred at 50°C | 160.0 |

| n-butanol-water (1:8), stirred at 5°C | 161.5 |

| methanol-water (5:1), stirred at 15°C | 163.98 |

Data sourced from patent CN109824595B. google.com

The appearance of a single, sharp endothermic peak between 160-164°C in the DSC thermogram is a key characteristic of the this compound E crystal form. google.com The presence of different peaks or transitions at other temperatures would suggest the existence of other polymorphic forms or impurities. shimadzu.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is another fundamental thermal analysis technique used to measure the change in the mass of a sample as it is heated over time. wikipedia.orgopenaccessjournals.com This measurement provides critical information about a material's thermal stability and composition. labmanager.comeltra.com A TGA instrument consists of a precision balance and a furnace, which heats the sample according to a controlled temperature program. wikipedia.org The resulting data, plotted as a TGA curve, shows mass loss as a function of temperature, which can be attributed to processes such as desorption, dehydration, or decomposition. openaccessjournals.comtorontech.com

The thermal stability of a pharmaceutical compound is a crucial parameter, as it indicates the temperature at which the material begins to degrade. wikipedia.org For this compound, TGA has been used to assess the stability of its E crystal form. google.com The analysis involved heating the sample from room temperature to 400°C at a rate of 10°C/min under a nitrogen atmosphere. google.com The results indicated that this particular crystal form possesses good thermal stability, with minimal weight loss at elevated temperatures. google.com Specifically, a weight loss of only 0.3% was recorded when the sample was heated to 150°C. google.com This low level of mass loss suggests the absence of volatile components like water or solvents and confirms the compound's stability up to this temperature. google.comeltra.com

Table 2: TGA Data for this compound Crystal Form E

| Parameter | Condition | Result |

|---|---|---|

| Heating Program | Ramp to 400°C at 10°C/min | |

| Protective Gas | Nitrogen | |

| Weight Loss | At 150°C | 0.3% |

Data sourced from patent CN109824595B. google.com

This TGA data, combined with DSC findings, provides a comprehensive thermal profile of the this compound E crystal form, confirming it is an anhydrous and stable crystalline solid. google.com

Pharmacological Target Identification and Characterization Beyond Ion Channels

Investigation of Enzyme Interactions (e.g., Protein Kinases, Cytochrome P450 isoforms)

Bulleyaconitine A's effects are modulated by and can, in turn, modulate the activity of critical enzyme systems, including protein kinases and the cytochrome P450 (CYP450) family, which is central to drug metabolism.

Research indicates that the analgesic and neuro-modulatory effects of BLA are linked to its ability to inhibit protein kinase C (PKC). nih.govnih.gov This inhibition is particularly relevant in neuropathic states where PKC is upregulated. nih.govresearchgate.net The preferable blocking effect of BLA on tetrodotoxin-sensitive (TTX-S) sodium channels in the dorsal root ganglion neurons of neuropathic rats is associated with the inhibition of PKC. nih.govresearchgate.netfrontiersin.org

The metabolism of BLA is heavily dependent on the cytochrome P450 enzyme system. Studies using human and rat liver microsomes have shown that BLA undergoes several metabolic transformations, including demethylation, deacetylation, and hydroxylation. nih.gov The primary enzymes responsible for these transformations belong to the CYP3A and CYP2C subfamilies. nih.gov Furthermore, BLA has been identified as both a sensitive substrate and a competitive inhibitor of CYP3A4, the most abundant CYP isoform in the human liver. aminer.orgnih.gov This dual role suggests a potential for drug-drug interactions when BLA is co-administered with other substances metabolized by CYP3A4. nih.gov

Detailed investigations have pinpointed the specific CYP450 isoforms responsible for the biotransformation of this compound. In vitro studies with rat liver microsomes and specific chemical inhibitors have clarified the contributions of various isoforms. nih.gov

The specific metabolic pathways are mediated by distinct combinations of these isoforms. For instance, in rat liver microsomes, CYP3A and 2C isoforms mediate all major pathways, including hydroxylation, deacetylation, and N-deethylation. rsc.org The hydroxylation pathway also involves contributions from CYP2D, while demethylation involves CYP2E1. rsc.org

| CYP450 Isoform | Role in BLA Metabolism | Metabolic Pathway Contribution | Source |

|---|---|---|---|

| CYP3A (specifically CYP3A4) | Principal/Major metabolizing enzyme | Hydroxylation, deacetylation, O-demethylation, N-deethylation | nih.govnih.govrsc.org |

| CYP2C | Principal/Major metabolizing enzyme | Hydroxylation, deacetylation, O-demethylation, N-deethylation | nih.govrsc.org |

| CYP2D6 | Important contributor | Hydroxylation, N-deethylation | nih.govrsc.org |

| CYP2E1 | Important contributor | Demethylation, N-deethylation, deacetylation | nih.govrsc.org |

| CYP1A2 | Minor contributor | Affects the formation rate of a specific metabolite (M11) | nih.gov |

| Parameter | Value (μmol/L) | Description | Source |

|---|---|---|---|

| Km | 39.36 ± 10.47 | Michaelis-Menten constant, indicating the substrate concentration at which the reaction rate is half of Vmax. | nih.gov |

| Ks | 83.42 ± 19.65 | Substrate inhibition constant. | nih.gov |

| Ki | 53.64 | Inhibition constant, indicating the potency of BLA as a competitive inhibitor of CYP3A4. | nih.gov |

Exploration of Other Receptor Binding Activities

Beyond direct enzyme interactions, research has explored other receptor systems modulated by this compound. While BLA does not appear to bind directly to opioid receptors, it exerts a significant indirect effect on the endogenous opioid system. nih.gov Studies have shown that BLA stimulates microglial cells in the spinal cord to release dynorphin (B1627789) A. nih.govmdpi.com Dynorphin A is an endogenous peptide that preferentially binds to and activates κ-opioid receptors (KORs). nih.gov This activation of the dynorphin/KOR system is a key mechanism underlying BLA's analgesic effects, particularly in visceral and chronic pain, and is distinct from the mechanisms of classical opioid drugs. nih.govnih.gov

Broad-Spectrum Target Deconvolution Methodologies

To fully understand the complex pharmacology of a multi-target compound like this compound, broad-spectrum analytical approaches are necessary. Methodologies such as proteomics, metabolomics, and network pharmacology offer powerful tools for identifying downstream effects and predicting target pathways on a systemic level.

Proteomics and metabolomics are large-scale studies of proteins and metabolites, respectively, within a biological system. researchgate.net These "omics" technologies can identify the downstream consequences of a drug's interaction with its primary targets. For this compound, such approaches can reveal changes in protein expression and metabolite concentrations that result from its activity.

For example, studies have identified key downstream effects of BLA that are consistent with findings from proteomic analyses. BLA has been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. nih.gov This suppression prevents the nuclear translocation of NF-κB subunits (p50/p65) and inhibits the expression of downstream targets like NFATc1 (nuclear factor of activated T-cells, cytoplasmic 1), thereby inhibiting osteoclast formation. nih.govdovepress.com Additionally, the stimulation of dynorphin A expression by BLA is another significant downstream effect that could be quantified using proteomic techniques. nih.govmdpi.com Metabolomic studies on the plant Aconitum vilmorinianum, a source of BLA, have been used to profile the alkaloidal metabolome, demonstrating the utility of this approach in analyzing the compound and its related metabolites. nih.govresearchgate.net

Network pharmacology and systems biology represent a paradigm shift from the "one drug, one target" model to a more holistic understanding of drug action. nih.gov These approaches integrate data from genomics, proteomics, and pharmacology to construct complex interaction networks between drugs, targets, and diseases. numberanalytics.comnumberanalytics.com By analyzing the topology of these networks, researchers can predict a drug's polypharmacology, identify key pathways, and anticipate therapeutic and off-target effects. researchgate.netfrontiersin.org

For a compound like this compound with multiple known targets (e.g., various sodium channel subtypes, protein kinase C, the NF-κB pathway, and the dynorphin/KOR system), network pharmacology is an ideal predictive tool. nih.govresearchgate.net While specific, comprehensive network pharmacology studies on BLA are emerging, the approach has been applied to related aconitine-type alkaloids to predict neurotoxic targets and analyze mechanisms of action. frontiersin.org A systems biology perspective suggests that BLA's therapeutic efficacy in complex conditions like chronic pain arises from its ability to modulate multiple interconnected nodes within a larger disease-related network, rather than acting on a single, isolated target. nih.govresearchgate.net

Advanced Research Perspectives and Future Directions

Development of Novel Research Tools and Probes Based on Bulleyaconitine A Structure

The intricate and specific interactions of this compound with biological targets, particularly voltage-gated sodium channels, make its molecular scaffold an excellent starting point for the design of novel chemical probes. Fluorescent probes, for instance, could be developed by conjugating a fluorophore to a specific, non-critical position on the BLA molecule. nih.gov Such probes would be invaluable for bioimaging, allowing researchers to visualize the subcellular distribution of the compound, track its binding to ion channels in real-time, and investigate its pharmacokinetics at a cellular level without damaging biological samples. nih.gov

The design of these tools requires a detailed understanding of BLA's structure-activity relationship. nih.gov By identifying regions of the molecule that can be modified without abolishing its binding affinity, chemists can attach various tags, including fluorophores, biotin (B1667282) for affinity purification, or photo-reactive groups for covalent labeling of target proteins. These molecular tools would facilitate the precise identification of binding sites and the discovery of previously unknown interacting partners, thereby clarifying its mechanism of action. nih.govmdpi.com

Table 1: Potential Modifications to this compound for Probe Development

| Probe Type | Potential Modification Strategy | Research Application |

|---|---|---|

| Fluorescent Probe | Attachment of a fluorophore (e.g., coumarin, fluorescein) to a site distant from the core binding pharmacophore. | Real-time visualization of channel binding; cellular uptake and distribution studies. |

| Biotinylated Probe | Conjugation of a biotin molecule via a flexible linker. | Affinity purification of binding proteins; identification of receptor subunits or accessory proteins. |

| Photoaffinity Label | Incorporation of a photo-activatable group (e.g., benzophenone, aryl azide). | Irreversible, covalent labeling of the binding site on the target protein for subsequent proteomic identification. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of complex natural products like this compound. mdpi.com Supervised ML algorithms, such as artificial neural networks, can be trained on existing data of known diterpenoid alkaloids and their biological activities to predict the function of novel BLA derivatives or related compounds. nih.govnih.gov This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy and lowest potential for off-target effects. youtube.com

Furthermore, AI can be instrumental in elucidating the complete biosynthetic pathway of this compound in Aconitum species. nih.gov By analyzing large-scale transcriptomic and genomic data, ML models can identify co-expressed genes that are likely involved in the same metabolic pathway, helping to uncover the enzymes responsible for the intricate steps in BLA's formation. nih.govnih.gov Generative models in AI could also be employed to design novel BLA-inspired molecules de novo, exploring a vast chemical space to identify structures with optimized properties. mdpi.com

Sustainable and Scalable Production Methods for Research Material

A significant bottleneck in the extensive study of this compound is its reliance on extraction from Aconitum plants, which are often rare, slow-growing, and may be endangered. nih.govmdpi.com Advancing research requires sustainable and scalable methods to produce a consistent supply of the compound.

Plant Cell Culture and Bioreactor Technologies

Biotechnological approaches offer a promising alternative to wild harvesting. Establishing cell or tissue cultures of Aconitum species, such as Aconitum chasmanthum or Aconitum violaceum, could enable the production of this compound in a controlled laboratory environment. mdpi.commdpi.com These cultures can be grown in large-scale bioreactors, offering a continuous and scalable supply of the alkaloid, independent of geographical location or season. Research efforts would focus on optimizing culture conditions—including media composition, hormones, and elicitors—to maximize the yield of BLA and other desired diterpenoid alkaloids. mdpi.comresearchgate.net

Chemoenzymatic and Bio-inspired Synthesis

The total synthesis of complex molecules like diterpenoid alkaloids remains a formidable challenge for organic chemists. acs.org Bio-inspired synthetic strategies, which mimic the likely biosynthetic pathways in the plant, offer an elegant approach to constructing the intricate polycyclic core of BLA. researchgate.netresearchgate.netamanote.com These routes often involve strategic C-H oxidation or cyclization reactions to efficiently build molecular complexity. acs.org

Addressing Unexplored Mechanistic Nuances and Off-Target Research

While the primary mechanism of this compound is understood to be the use-dependent blockade of voltage-gated sodium channels, its full spectrum of biological activity is likely more complex. nih.govnih.govnih.gov The compound's therapeutic effects in chronic pain may involve actions beyond direct channel blockade. nih.gov For instance, some research suggests BLA's analgesic effects may be modulated by the central catecholaminergic and serotoninergic systems. nih.gov Furthermore, studies have indicated that BLA can modulate spinal microglia, which play a crucial role in the development of chronic pain but not acute pain. nih.govnih.gov This suggests a mechanism tied to neuroinflammation.

Future research must systematically investigate these potential "off-target" effects or, more accurately, unexplored "on-target" mechanisms. Identifying the full range of molecular targets is crucial for a comprehensive understanding of its therapeutic profile. frontiersin.org This involves screening BLA against a broad panel of receptors, ion channels, and enzymes to build a complete interaction map. Understanding these secondary targets could explain some of the compound's other observed effects, such as its anti-anxiety properties, and could open new avenues for therapeutic applications. frontiersin.org

Comparative Studies with Other Diterpenoid Alkaloids for Fundamental Insights

This compound belongs to the C19-diterpenoid alkaloid family, which includes numerous compounds with diverse and potent biological activities, such as the highly toxic Aconitine (B1665448) and the analgesic Lappaconitine (B608462). nih.govresearchgate.netnih.gov Comparative studies between these structurally related alkaloids are essential for understanding how subtle changes in their chemical structures lead to dramatic differences in their pharmacological profiles.

For example, while both BLA and Aconitine are potent sodium channel modulators, Aconitine causes a significant shift in channel activation that leads to hyperexcitability and severe cardiotoxicity, an effect that is much less pronounced with BLA. nih.govnih.gov By comparing their binding modes, their effects on different sodium channel isoforms, and their broader off-target activities, researchers can pinpoint the specific structural motifs responsible for therapeutic versus toxic effects. nih.gov This knowledge is fundamental for the rational design of safer and more effective analgesics based on the diterpenoid alkaloid scaffold. nih.govfigshare.com

Table 2: Comparative Profile of Selected Diterpenoid Alkaloids

| Compound | Alkaloid Type | Primary Mechanism of Action | Key Pharmacological Effect |

|---|---|---|---|

| This compound | C19-Diterpenoid (Aconitine-type) | Use-dependent blockade of voltage-gated sodium channels. | Analgesia, local anesthesia. nih.govbiosynth.com |

| Aconitine | C19-Diterpenoid (Aconitine-type) | Opens voltage-gated sodium channels at resting potential, causing persistent activation. nih.gov | Extreme cardiotoxicity and neurotoxicity. nih.gov |

| Lappaconitine | C18-Diterpenoid | Blockade of voltage-gated sodium channels. | Analgesia, anti-arrhythmic. nih.gov |

| Talatisamine | C19-Diterpenoid (Aconitine-type) | Blocker of the delayed rectifier K+ channel. acs.org | Potential for neurodegenerative disease therapy. acs.org |

| Kobusine | C20-Diterpenoid (Atisine-type) | Antiproliferative activity against cancer cell lines. nih.gov | Potential anticancer agent. nih.gov |

Q & A

Q. What protocols ensure reproducibility in this compound’s botanical sourcing and authentication?

- Methodological Answer : Document geographic origin, harvest season, and voucher specimens (deposited in herbarium databases). Use DNA barcoding (ITS2, rbcL) for species verification. Quantify alkaloid profiles via UPLC-MS to batch-standardize raw materials .

Methodological Resources

- Data Reprodubility : Follow PLOS data policies for open-access deposition of raw spectra, chromatograms, and animal study datasets .

- Experimental Design : Align with Beilstein Journal guidelines for detailed methods, including negative controls and instrument calibration parameters .

- Ethical Compliance : Obtain institutional approvals for in vivo work, referencing ARRIVE 2.0 guidelines for animal reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.